

Solubility Profile of Myristyl Glyceryl Ether in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Myristyl glyceryl ether*

Cat. No.: *B075062*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Myristyl glyceryl ether** (also known as 1-O-tetradecylglycerol) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a standardized experimental protocol for determining precise solubility in-house.

Introduction to Myristyl Glyceryl Ether

Myristyl glyceryl ether is a non-ionic surfactant with a variety of applications in the cosmetic, pharmaceutical, and industrial sectors. Its amphiphilic nature, stemming from a hydrophilic glycerol head and a lipophilic myristyl tail, dictates its solubility in different media. Understanding its solubility in organic solvents is crucial for formulation development, chemical synthesis, and purification processes.

Chemical Properties:

Property	Value	Source
Molecular Formula	C17H36O3	--INVALID-LINK--
Molecular Weight	288.5 g/mol	--INVALID-LINK--
Water Solubility (Predicted)	0.00728 mg/mL	--INVALID-LINK--
logP (Predicted)	5.12	--INVALID-LINK--

Synonyms: 1-O-tetradecylglycerol, 3-tetradecoxypropane-1,2-diol, Glycerol 1-tetradecyl ether.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of **Myristyl glyceryl ether** in various organic solvents based on available literature and patent data. It is important to note that "soluble" in this context implies that the compound is likely to dissolve to a functional extent for common applications, but does not specify the exact concentration.

Solvent	Solvent Type	Qualitative Solubility	Reference
Water	Protic	Insoluble	--INVALID-LINK--
Ethanol	Protic	Soluble (in formulations)	--INVALID-LINK--
Acetone	Aprotic	Soluble (in formulations)	--INVALID-LINK--
Chloroform	Aprotic	Soluble (in formulations)	--INVALID-LINK--
Tetrahydrofuran	Amphipathic	Likely Soluble (synthesis solvent)	--INVALID-LINK--
Dioxane	Amphipathic	Likely Soluble (synthesis solvent)	--INVALID-LINK--
Ethylene glycol dimethyl ether	Amphipathic	Likely Soluble (synthesis solvent)	--INVALID-LINK--
Hexane	Hydrocarbon	Likely Soluble (synthesis solvent)	--INVALID-LINK--
Heptane	Hydrocarbon	Likely Soluble (synthesis solvent)	--INVALID-LINK--
Cyclohexane	Hydrocarbon	Likely Soluble (synthesis solvent)	--INVALID-LINK--
Toluene	Aromatic Hydrocarbon	Likely Soluble (synthesis solvent)	--INVALID-LINK--
Xylene	Aromatic Hydrocarbon	Likely Soluble (synthesis solvent)	--INVALID-LINK--

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following method is based on the isothermal shake-flask method, a reliable technique for

determining the solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

- **Myristyl glyceryl ether** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps and PTFE septa
- Constant temperature incubator/shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes
- Syringes and syringe filters (0.45 μm)

3.2. Experimental Procedure

- **Preparation of Supersaturated Solutions:** Add an excess amount of **Myristyl glyceryl ether** to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

- **Sample Withdrawal and Dilution:** Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the transferred solution. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **Myristyl glyceryl ether**.
- **Calculation of Solubility:** The solubility (S) is calculated using the following formula:

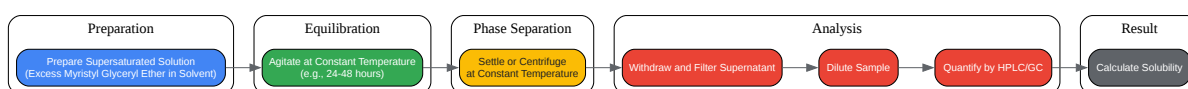
$$S \text{ (g/100 mL)} = (C \times V \times D) / W \times 100$$

Where:

- C = Concentration of the diluted sample (g/mL)
- V = Volume of the volumetric flask (mL)
- D = Dilution factor
- W = Weight of the supernatant withdrawn (g)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of **Myristyl glyceryl ether** solubility.



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Caption: Experimental workflow for determining the solubility of **Myristyl glyceryl ether**.

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